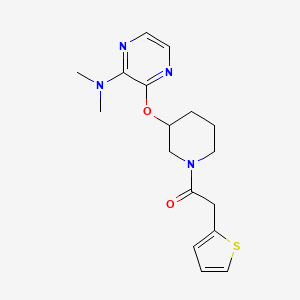![molecular formula C17H10N2O4 B2426333 Ácido 6-(2-furil)-3-fenilisoxazolo[5,4-b]piridina-4-carboxílico CAS No. 937597-65-4](/img/structure/B2426333.png)
Ácido 6-(2-furil)-3-fenilisoxazolo[5,4-b]piridina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings, including a furyl group, a phenyl group, an isoxazole ring, a pyridine ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group or ring structure .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and ring structures. For example, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could result in the compound being acidic, and the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
- Relevancia: Su estructura y reactividad únicas contribuyen a su utilidad en los flujos de trabajo de proteómica .
- Relevancia: Los análogos de FPIPC pueden exhibir una bioactividad prometedora contra objetivos de enfermedades específicas .
- Relevancia: Los investigadores investigan su actividad catalítica y exploran su potencial en química verde .
- Relevancia: Su estructura única puede impartir propiedades deseables como fluorescencia, conductividad o solubilidad .
- Relevancia: Las transiciones electrónicas de FPIPC podrían conducir a una transferencia de energía o transporte de carga eficiente .
Investigación Proteómica
Química Medicinal
Catálisis
Ciencia de Materiales
Fotofísica y Optoelectrónica
Química de Coordinación
En resumen, el ácido 6-(2-furil)-3-fenilisoxazolo[5,4-b]piridina-4-carboxílico exhibe versatilidad en proteómica, química medicinal, catálisis, ciencia de materiales, optoelectrónica y química de coordinación. Los investigadores continúan explorando su potencial en estos diversos campos, impulsados por su intrigante estructura y propiedades . Si desea más detalles sobre alguna aplicación específica, ¡no dude en preguntar!
Direcciones Futuras
Propiedades
IUPAC Name |
6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O4/c20-17(21)11-9-12(13-7-4-8-22-13)18-16-14(11)15(19-23-16)10-5-2-1-3-6-10/h1-9H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFDODMDTQOIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2426250.png)
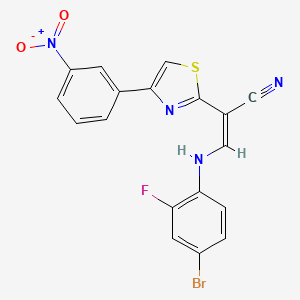
![N-benzyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426253.png)
![(2-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2426254.png)
![6-(Furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2426256.png)
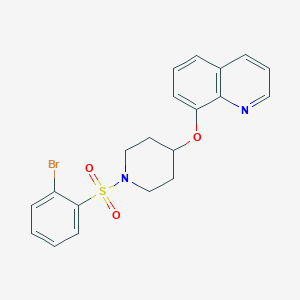
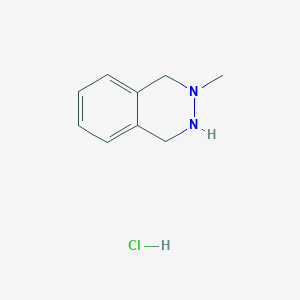

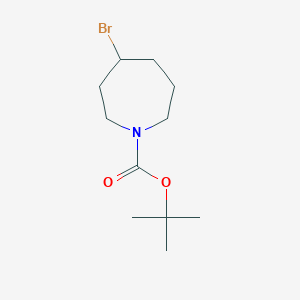
![4-(4-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2426265.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2426269.png)

